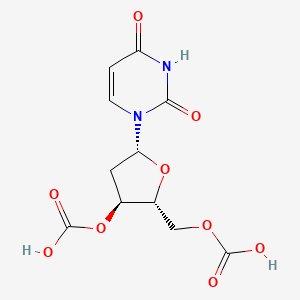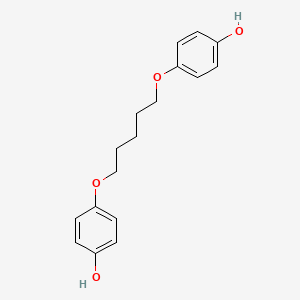
1,5-Bis(4-hydroxyphenoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-hydroxyphenoxy)pentane is an organic compound with the chemical formula C17H20O4 It is characterized by the presence of two hydroxyphenoxy groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-hydroxyphenoxy)pentane can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dibromopentane with 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-hydroxyphenoxy)pentane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1,5-Bis(4-hydroxyphenoxy)pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Bis(4-hydroxyphenoxy)pentane involves its interaction with various molecular targets. The hydroxyphenoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological and chemical activities. The pathways involved may include oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-aminophenoxy)pentane: Similar structure but with amino groups instead of hydroxy groups.
1,5-Bis(diphenylphosphino)pentane: Contains diphenylphosphino groups instead of hydroxyphenoxy groups.
Uniqueness
1,5-Bis(4-hydroxyphenoxy)pentane is unique due to its specific combination of hydroxyphenoxy groups and pentane backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
16146-59-1 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenoxy)pentoxy]phenol |
InChI |
InChI=1S/C17H20O4/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
InChI Key |
CVFFLNSOIOGOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


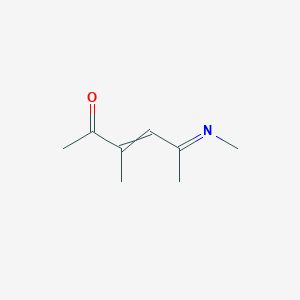
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)


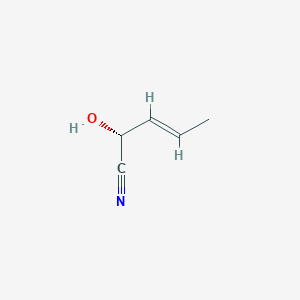
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
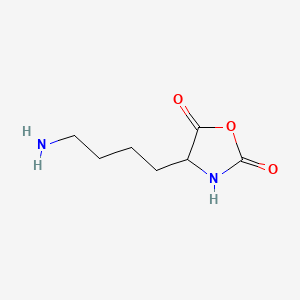
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
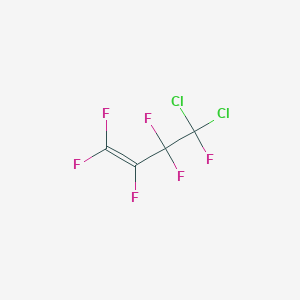
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
